molecular formula C₂₂H₂₅NO₁₀ B1145852 (S)-Prunasin Tetraacetate CAS No. 60981-44-4

(S)-Prunasin Tetraacetate

Cat. No. B1145852
CAS RN: 60981-44-4
M. Wt: 463.43
InChI Key:
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Description

Synthesis Analysis

The synthesis of cyanogenic glycosides like (S)-Prunasin involves a series of chemical reactions starting from specific precursors. A notable method for synthesizing cyanogenic glycosides, including (R)-prunasin, involves the use of O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)trichloroacetimidate and the corresponding α-hydroxyamides through glycosylation, cyanohydrin formation by dehydration of carboxamides, and deprotection processes (Nakajima & Ubukata, 1998).

Molecular Structure Analysis

The molecular structure of prunasin derivatives, including (S)-Prunasin Tetraacetate, is characterized by the presence of a cyanogenic glucoside core, which plays a crucial role in its chemical behavior and biological activity. The structure-analysis efforts focus on understanding the arrangement of atoms within the molecule and how this influences its properties and reactivity.

Chemical Reactions and Properties

Prunasin and its derivatives undergo various chemical reactions, reflecting their cyanogenic nature. These compounds can participate in hydrolysis reactions catalyzed by specific enzymes, such as prunasin hydrolases, to produce hydrogen cyanide, glucose, and other products. Such reactions are essential for understanding the compound's role in plant defense and its potential applications (Kuroki & Poulton, 1987).

Scientific Research Applications

Generation of Primary Amide Glucosides from Cyanogenic Glucosides

Research on the transformation of cyanogenic glucosides like prunasin in plants has revealed interesting pathways. Prunasinamide, a compound related to prunasin, was identified in the leaves of certain species, indicating a reaction pathway that could be relevant in understanding prunasin derivatives' formation and applications. The study suggests an oxidative mechanism for converting prunasin to primary amides in the presence of reactive oxygen species, highlighting a potential application in understanding plant defense mechanisms and the synthesis of bioactive compounds (Sendker & Nahrstedt, 2009).

New Cyanogenic and Alkyl Glycoside Constituents from Phyllagathis Rotundifolia

Exploration of Phyllagathis rotundifolia led to the discovery of new galloylated cyanogenic glucosides based on prunasin. These findings contribute to the chemical diversity of cyanogenic glucosides and their derivatives, suggesting potential applications in pharmaceuticals and as biochemical tools for studying plant metabolism (Ling, Tanaka, & Kouno, 2002).

Prunasin Hydrolases in Almond Development

Studies on prunasin hydrolases in almonds reveal significant insights into the metabolic pathways of cyanogenic glucosides in plants. This research provides a foundation for understanding how prunasin is metabolized within plants and could inform the development of biotechnological applications aimed at modifying cyanogenic glycoside content in crops for improved safety and nutritional value (Sánchez-Pérez et al., 2012).

Cyanogenic Glucosides and Derivatives in Plant Defense

The study of cyanogenic glucosides like prunasin in plant defense mechanisms against herbivores provides valuable knowledge that can be leveraged in developing natural pest control strategies. By understanding the ecological roles of these compounds, researchers can explore their use in agricultural practices to enhance crop resilience (Alonso-amelot & Oliveros-Bastidas, 2005).

Chromatographic Determination in Plant Extracts

The development of chromatographic methods for determining prunasin and related compounds in plant extracts underscores the importance of analytical techniques in researching cyanogenic glucosides. Such methodologies enable the detailed study of these compounds' presence and concentration in various plant materials, facilitating their potential applications in medicine and biochemistry (Berenguer-Navarro et al., 2002).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and environmental impact. Appropriate handling and disposal procedures would also be mentioned.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, applications, or modifications to the compound.


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properties

IUPAC Name

[(3R,6R)-3,4,5-triacetyloxy-6-[(R)-cyano(phenyl)methoxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO10/c1-12(24)28-11-18-19(29-13(2)25)20(30-14(3)26)21(31-15(4)27)22(33-18)32-17(10-23)16-8-6-5-7-9-16/h5-9,17-22H,11H2,1-4H3/t17-,18?,19+,20?,21?,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSUMWNLKZZILY-MPIGJZCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1[C@H](C(C([C@@H](O1)O[C@@H](C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R,6R)-3,4,5-triacetyloxy-6-[(R)-cyano(phenyl)methoxy]oxan-2-yl]methyl acetate

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